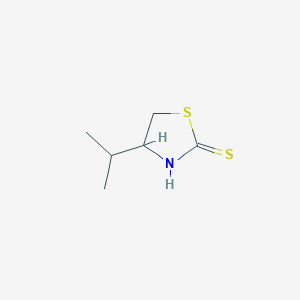

4-Isopropylthiazolidine-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

4-イソプロピルチアゾリジン-2-チオンは、塩基性条件下でチアゾリジン-2-チオンとイソプロピルブロミドを反応させることで合成できます . この反応は一般的に、ジメチルホルムアミド(DMF)やテトラヒドロフラン(THF)などの非プロトン性溶媒中で、水素化ナトリウムや炭酸カリウムなどの塩基を用いて行われます .

工業的製造方法

工業的な設定では、4-イソプロピルチアゾリジン-2-チオンの合成は、同様の反応条件で行われる場合がありますが、より大規模に行われます。 連続フローリアクターや自動システムの使用は、製造プロセスの効率と収率を向上させることができます .

化学反応の分析

反応の種類

4-イソプロピルチアゾリジン-2-チオンは、次のような様々な種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学的研究の応用

4-イソプロピルチアゾリジン-2-チオンは、科学研究において幅広い応用範囲を持っています。

作用機序

4-イソプロピルチアゾリジン-2-チオンの作用機序は、キラル補助剤としての役割に関係しています。 立体選択的な反応を通して、標的分子にキラル中心の形成を促進します . この化合物は、様々な試薬や触媒と相互作用してキラリティを誘起し、エナンチオマー的に富んだ生成物の形成をもたらします .

類似化合物の比較

類似化合物

4-ベンジルチアゾリジン-2-チオン: 不斉合成において同様の応用範囲を持つ別のキラル補助剤です.

4-イソプロピル-2-オキサゾリジノン: 同様の立体選択的な反応に使用されますが、コア構造が異なります.

独自性

4-イソプロピルチアゾリジン-2-チオンは、キラリティを誘起する際の高い選択性と効率性により、独自性があります。 その独特の構造は、参加する反応の立体化学を正確に制御することができ、合成化学において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

4-Benzylthiazolidine-2-thione: Another chiral auxiliary with similar applications in asymmetric synthesis.

4-Isopropyl-2-oxazolidinone: Used in similar stereoselective reactions but with a different core structure.

Uniqueness

4-Isopropylthiazolidine-2-thione is unique due to its high selectivity and efficiency in inducing chirality. Its specific structure allows for precise control over the stereochemistry of the reactions it participates in, making it a valuable tool in synthetic chemistry .

特性

IUPAC Name |

4-propan-2-yl-1,3-thiazolidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-9-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWIZUGZKLJDJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CSC(=S)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)